(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a 4-methyl-1,2,3-thiadiazole moiety linked via a methanone bridge to a piperazine ring substituted with a 6-methylbenzo[d]thiazol-2-yl group. The thiadiazole and benzothiazole rings are electron-deficient aromatic systems that enhance molecular interactions with biological targets, while the piperazine scaffold contributes conformational flexibility, aiding in target binding .
Properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-10-3-4-12-13(9-10)23-16(17-12)21-7-5-20(6-8-21)15(22)14-11(2)18-19-24-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPNVKRYPNPQJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(N=NS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The structural formula of the compound includes a thiadiazole ring and a benzimidazole moiety, which are known to contribute to various biological activities. The presence of these functional groups enhances its lipophilicity and ability to penetrate biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅OS₃ |
| Molecular Weight | 391.53 g/mol |
| CAS Number | 1170032-76-4 |
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds structurally similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have shown efficacy against Mycobacterium tuberculosis (H37Rv strain) with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
Anticancer Potential
Studies have demonstrated that related compounds can induce apoptosis in cancer cells. For example, one study reported that a derivative led to a significant increase in apoptotic cells (37.83%) compared to the control group (0.89%), indicating strong anticancer potential . This suggests that the target compound may also possess similar properties, warranting further investigation.
Anti-inflammatory and Other Pharmacological Effects
The 1,3,4-thiadiazole scaffold is associated with various biological activities including anti-inflammatory and anticonvulsant effects. It has been shown that these derivatives can modulate inflammatory pathways effectively .
Case Studies
- Antitubercular Activity : A series of thiadiazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Among them, several showed potent activity with favorable toxicity profiles .
- Apoptosis Induction in Cancer Cells : In vitro studies have demonstrated that certain thiadiazole derivatives can trigger apoptosis in cancer cell lines through the activation of caspase pathways .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole and benzo[d]thiazole structures exhibit notable antimicrobial activity. The unique combination of these moieties may enhance their effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiadiazole and benzo[d]thiazole structures contributes to enhanced antimicrobial efficacy compared to simpler analogs.
Anticancer Activity
The compound's structure also positions it as a potential candidate for anticancer research. Thiadiazole derivatives have been reported to interact with various cellular pathways leading to apoptosis in cancer cells. Studies have shown that such compounds can induce cell cycle arrest and activate pro-apoptotic pathways.
Table 2: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | Observed Effect |
|---|---|---|
| Study 1 | HeLa | Induced apoptosis at 20 µM |
| Study 2 | MCF-7 | Inhibited proliferation by 50% |
| Study 3 | A549 | Increased caspase activity |
Pharmacokinetics
Compounds similar in structure to (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been studied for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for evaluating the therapeutic potential and safety profile of new drug candidates.
Future Research Directions
Given the promising biological activities exhibited by this compound, future research could focus on:
- Optimization of Structural Variants : Exploring modifications to enhance efficacy and reduce toxicity.
- In Vivo Studies : Conducting animal studies to assess therapeutic potential in real biological systems.
- Mechanistic Studies : Investigating specific molecular targets to elucidate the precise mechanisms of action.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Conversely, the ethoxy group in could increase metabolic stability due to reduced oxidative susceptibility.
- Heterocyclic Core: Replacing the thiadiazole with isoxazole (as in ) or pyrazolone (as in ) alters electron distribution, affecting binding affinity.
Q & A
How can I design a robust synthetic route for this compound, considering its structural complexity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the preparation of key intermediates such as 6-methylbenzo[d]thiazole and 4-methyl-1,2,3-thiadiazole derivatives. For example:
- Step 1: Synthesize 4-(6-methylbenzo[d]thiazol-2-yl)piperazine via nucleophilic substitution or coupling reactions under reflux conditions (ethanol or toluene, 60–80°C) .
- Step 2: Introduce the 4-methyl-1,2,3-thiadiazol-5-yl moiety using a carbonyl coupling agent (e.g., CDI or DCC) in anhydrous DMF or THF .
- Validation: Confirm intermediate purity via TLC and HPLC. Use IR and NMR to verify functional groups (e.g., thiadiazole C=S stretch at ~1,100 cm⁻¹, piperazine N–H signals at δ 2.5–3.5 ppm) .
What spectroscopic techniques are critical for structural elucidation, and how should conflicting data be resolved?
Methodological Answer:
- Primary Techniques:
- ¹H/¹³C NMR: Assign signals using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping peaks, especially for aromatic protons in the benzo[d]thiazole ring (δ 7.2–8.1 ppm) .
- IR Spectroscopy: Identify key stretches (e.g., C=O at ~1,650 cm⁻¹, C–N in thiadiazole at ~1,350 cm⁻¹) .
- Conflict Resolution: If elemental analysis (C, H, N) deviates from theoretical values (>0.3%), repeat combustion analysis or use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
How should I prioritize biological activity screening for this compound?
Methodological Answer:
- Initial Screening: Focus on in vitro assays for common targets of thiadiazole/benzothiazole derivatives:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
- Secondary Assays: For hits, evaluate mechanism via enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) or apoptosis markers (caspase-3 activation) .
How can I optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for coupling steps; switch to dichloromethane for acid-sensitive intermediates .
- Catalyst Screening: Compare Pd/C, CuI, or organocatalysts for Suzuki or Ullmann couplings. For example, Pd(PPh₃)₄ may reduce byproducts in aryl-aryl bond formation .
- Workup: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
How do I address contradictions between computational predictions and experimental data (e.g., docking vs. bioactivity)?
Methodological Answer:
- Case Example: If molecular docking predicts strong binding to 14α-demethylase (CYP51), but antifungal activity is weak:
- Re-evaluate Docking Parameters: Adjust force fields (e.g., switch from AMBER to CHARMM) or include solvation effects .
- Experimental Validation: Perform enzyme inhibition assays (IC₅₀) and compare with docking scores. Use site-directed mutagenesis to confirm binding residues .
What strategies are effective for studying structure-activity relationships (SAR) in analogues?
Methodological Answer:
- Core Modifications:
- Thiadiazole Ring: Replace 4-methyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Piperazine Substituents: Introduce bulky groups (e.g., benzhydryl) to assess steric effects on receptor binding .
- Data Analysis: Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural descriptors (logP, polar surface area) with bioactivity .
How can I design a molecular docking study to predict biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes with known interactions with thiadiazoles (e.g., EGFR, COX-2) or piperazine-containing drugs (e.g., antipsychotics) .
- Protocol:
- Protein Preparation: Retrieve 3D structures from PDB (e.g., 3LD6 for CYP51). Remove water molecules and add hydrogens .
- Docking Software: Use AutoDock Vina with Lamarckian genetic algorithm. Set grid box dimensions to cover active sites (e.g., 25 ų) .
- Validation: Redock co-crystallized ligands (RMSD < 2.0 Å) to confirm accuracy .
What experimental controls are essential for reproducibility in bioactivity assays?
Methodological Answer:
- Positive Controls: Include known inhibitors (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .
- Solvent Controls: Test DMSO or ethanol at the same concentration used for compound dissolution (typically ≤1% v/v) .
- Cell Viability Controls: Use untreated cells and vehicle-only groups to normalize data in MTT assays .
How can I troubleshoot low solubility in pharmacological assays?
Methodological Answer:
- Formulation Adjustments:
- Use co-solvents (e.g., PEG-400, cyclodextrins) or surfactants (Tween-80) in PBS .
- Prepare stock solutions in DMSO and dilute in assay buffer (final DMSO ≤0.1%) .
- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperazine or benzothiazole moieties .
How do I validate synthetic intermediates when scaling up from mg to gram quantities?
Methodological Answer:
- In-Process Controls (IPC): Monitor reaction progress via FTIR or Raman spectroscopy to detect side products early .
- Purification at Scale: Replace column chromatography with recrystallization (e.g., ethanol/water) or distillation for high-volume batches .
- Batch Consistency: Compare NMR and HPLC profiles of small- and large-scale batches. Acceptable purity threshold: ≥95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
